N-isobutylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7(2)5-10-8-3-4-9-6-11-8/h3-4,6-7H,5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHFWWNBRKGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Isobutylpyrimidin 4 Amine and Its Analogues
Strategic Approaches to the N-isobutylpyrimidin-4-amine Core
The construction of the this compound core involves two key strategic stages: the formation of the pyrimidine (B1678525) ring and the subsequent introduction of the N-isobutyl group.
Pyrimidine Ring Construction and Functionalization
The synthesis of the pyrimidine ring, the central scaffold of the target molecule, can be achieved through various condensation reactions. nih.gov A general and widely applicable method involves the condensation of a three-carbon dielectrophile, such as a β-dicarbonyl compound or its equivalent, with a dinucleophile containing an N-C-N moiety, like guanidine (B92328) or amidine. nih.gov When guanidine is used, an amino group is directly incorporated at the 2-position of the pyrimidine ring. nih.gov
Another prevalent strategy is the cycloaddition of ynamides with nitriles, which can be mediated by metal catalysts or strong acids to produce 4-aminopyrimidines. nih.gov Microwave-assisted synthesis using single nitriles in the presence of a catalyst like potassium tert-butoxide has also been reported to yield 4-aminopyrimidines. nih.gov For instance, the reaction of acetonitrile (B52724) with potassium tert-butoxide at 140°C under microwave irradiation yields 2,6-dimethylpyrimidin-4-ylamine. nih.gov
Furthermore, the pyrimidine core can be constructed through multicomponent reactions. For example, a one-pot, three-component reaction of aminopyrimidines, aldehydes, and β-ketoesters can yield substituted 4H-pyrimido[1,6-a]pyrimidine-3-carboxylates. rsc.org
Introduction of the N-isobutyl Group via Amination Reactions
Once the pyrimidine scaffold, typically bearing a leaving group such as a halogen at the 4-position, is synthesized, the N-isobutyl group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the 4-halopyrimidine with isobutylamine (B53898).
A specific example is the synthesis of 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine, which starts from 6-chloro-2-isobutylpyrimidin-4-amine. wipo.int This demonstrates that the isobutyl group can be present on the pyrimidine ring prior to subsequent functionalization at other positions. The reaction of a 4-chloropyrimidine (B154816) derivative with an amine is a common and crucial step in pyrimidine chemistry. researchgate.net
Reductive amination represents another key method for introducing alkylamino groups. nih.govresearchgate.net This one-pot reaction involves the treatment of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov The process begins with the formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion, followed by reduction to the final alkylated amine. nih.gov While broadly applicable, specific examples directly leading to this compound via this method require further investigation in the literature. However, the reductive amination of pyridine-2-carbaldehyde derivatives with isobutylamine using sodium triacetoxyborohydride (B8407120) is a known strategy for synthesizing related N-isobutyl-substituted aza-aromatic compounds.
Synthesis of this compound Derivatives
The versatility of the pyrimidine scaffold allows for extensive modifications to generate a diverse library of derivatives. These modifications can be performed on the pyrimidine ring itself or at the N-isobutyl moiety.
Modifications on the Pyrimidine Ring System
The pyrimidine ring system is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. rsc.orgnih.gov Nucleophilic aromatic substitution (SNAr) is a common method to functionalize the pyrimidine ring at electrophilic positions, often with amines, alkoxides, or other nucleophiles. nih.govbeilstein-journals.org For instance, starting with 2,4-dichloropyrimidines, selective substitution at the C4 position can be achieved, followed by further modifications at the C2 position. nih.gov
Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also employed to introduce aryl or heteroaryl groups onto the pyrimidine ring. google.com These reactions typically involve the coupling of a halopyrimidine with an organoboron or organotin reagent in the presence of a palladium catalyst.
Furthermore, direct C-H functionalization is an emerging strategy for modifying the pyrimidine ring, offering a more atom-economical approach by avoiding the pre-installation of a leaving group.
A summary of common modifications on the pyrimidine ring is presented in the table below:
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Reference(s) |
| Nucleophilic Aromatic Substitution | Various amines, alkoxides; often with a base like triethylamine (B128534) or potassium carbonate. | 2, 4, 6 | nih.govnih.govbeilstein-journals.org |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base. | 2, 4, 6 | google.com |
| Stille Coupling | Aryl/heteroaryl stannanes, Pd catalyst. | 2, 4, 6 | google.com |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand, base. | 2, 4, 6 | nih.gov |
Derivatization at the N-isobutyl Moiety
While less common than modifications to the pyrimidine ring, derivatization of the N-isobutyl group is also possible. This could involve, for example, reactions at the isobutyl group itself, although this would likely require specific starting materials where the isobutyl moiety is pre-functionalized. A more practical approach for achieving diversity at this position involves synthesizing a range of N-substituted pyrimidin-4-amines by reacting 4-halopyrimidines with various primary or secondary amines, as detailed in the general synthetic principles below.
General Synthetic Principles for Substituted Aminopyrimidines
The synthesis of substituted aminopyrimidines relies on several key chemical principles, with nucleophilic substitution and reductive amination being among the most prominent.
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most utilized method for synthesizing aminopyrimidines. rsc.orgresearchgate.net The reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyrimidine ring by an amine nucleophile. rsc.org The regioselectivity of this reaction is a crucial aspect, especially in di- or tri-substituted pyrimidines. For example, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position. nih.govnih.gov This allows for sequential and regioselective introduction of different amino groups. The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields and selectivity. mdpi.com
Reductive Amination: As previously mentioned, reductive amination provides a direct route to N-alkylated amines from aldehydes or ketones. nih.govrsc.org This method is particularly useful for synthesizing aminopyrimidines where the amino group is part of a more complex substituent. The reaction can be performed in one pot under mild conditions, making it an efficient synthetic tool. nih.govresearchgate.net The choice of reducing agent is critical, with common options including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. Catalytic hydrogenation over a metal catalyst like palladium on carbon is also widely used. rsc.org
A comparative table of these two key synthetic principles is provided below:
| Synthetic Principle | Description | Key Features | Typical Reagents | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by an amine. | Versatile, widely used, regioselectivity is a key consideration. | Halopyrimidines, amines, base (e.g., K₂CO₃, Et₃N). | nih.govrsc.orgresearchgate.net |
| Reductive Amination | Formation of an amine via the reduction of an imine intermediate, formed from an aldehyde/ketone and an amine. | One-pot procedure, mild conditions, useful for complex amine substituents. | Aldehydes/ketones, amines, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C). | nih.govresearchgate.netrsc.org |
Multi-step Synthetic Sequences for Complex Pyrimidine Analogues
The synthesis of complex pyrimidine analogues, including this compound, often necessitates multi-step reaction sequences. These extended synthetic routes allow for the introduction of diverse functionalities and the construction of intricate molecular architectures. The specific strategies employed can vary significantly depending on the target molecule's structure and desired properties.
A prevalent strategy in the synthesis of complex pyrimidines involves the initial construction of a core pyrimidine ring, followed by a series of functionalization reactions. This approach allows for the late-stage introduction of various substituents, providing a divergent route to a library of analogues. For instance, a common starting point is the condensation of a 1,3-dicarbonyl compound with an amidine, which can be achieved through various classical methods like the Biginelli reaction. humanjournals.com Subsequent modifications can then be performed on the pyrimidine core.
One illustrative multi-step synthesis involves the initial formation of a substituted pyrimidine, which is then subjected to a series of transformations to build up complexity. For example, a pyrimidine ring can be functionalized through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce aryl or amino groups. mdpi.com This is particularly useful for creating analogues with extended aromatic systems or specific substitution patterns.
Another powerful technique is the use of protecting groups to mask reactive sites on the pyrimidine ring or its precursors, allowing for selective reactions at other positions. After the desired transformations are complete, the protecting groups can be removed to reveal the final product. This strategy is crucial when dealing with multifunctional molecules where competing side reactions are possible.
Furthermore, multi-component reactions (MCRs) have emerged as an efficient tool for the one-pot synthesis of complex pyrimidine derivatives. rsc.orgijcrt.org These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy and reduced waste. While technically a single operational step, the underlying mechanism involves a cascade of reactions, qualifying it as a conceptually multi-step sequence.
The synthesis of bicyclic and polycyclic systems containing a pyrimidine ring, such as pyrimido[4,5-d]pyrimidines, represents a significant area of research in complex pyrimidine synthesis. rsc.org These structures are often assembled through multi-step sequences that may involve intramolecular cyclizations of appropriately functionalized pyrimidine precursors. For instance, an aminopyrimidine with a suitable side chain can be induced to cyclize, forming a fused ring system. rsc.org
Detailed research findings have demonstrated the versatility of these multi-step approaches. For example, a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized through a multi-step process. nih.gov This synthesis involved the initial construction of a thieno[2,3-d]pyrimidine (B153573) core, followed by the introduction of the N-substituted phenylamine and the subsequent formation of the 1,3,4-oxadiazole (B1194373) ring. nih.gov
The following interactive data table summarizes various multi-step synthetic approaches for complex pyrimidine analogues, highlighting the key reaction types and starting materials.
| Target Analogue Type | Key Synthetic Steps | Starting Materials | Reference |
| N-Aryl-substituted Pyrimidines | Suzuki-Miyaura or Buchwald-Hartwig cross-coupling | Halogenated pyrimidine, Arylboronic acid or Amine | mdpi.com |
| Thieno[2,3-d]pyrimidine Derivatives | Construction of thieno[2,3-d]pyrimidine core, N-arylation, Oxadiazole formation | Substituted thiophene, Amidines, Hydrazides | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Intramolecular cyclization of functionalized pyrimidines | Aminopyrimidine-carboxamides, Aminocyanopyrimidines | rsc.org |
| Fully Substituted Pyrimidines | Multi-component reaction (e.g., Biginelli-type) | Aldehydes, 1,3-Dicarbonyl compounds, Urea or Thiourea | rsc.org |
In another example, the synthesis of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety was achieved through a multi-step sequence. acs.org This process involved the initial synthesis of a substituted benzylamine (B48309) containing the oxadiazole ring, followed by its reaction with a suitably substituted pyrimidine precursor. acs.org
The choice of a specific multi-step synthetic sequence is often guided by the availability of starting materials, the desired yield, and the need for stereochemical control. The development of novel catalysts and reaction conditions continues to expand the toolkit available to synthetic chemists for the construction of complex pyrimidine analogues. rsc.orgrsc.org
Structure Activity Relationship Sar Studies of N Isobutylpyrimidin 4 Amine Analogues
Systematic Modification of the N-isobutyl Substituent and its Influence on Biological Activity
The N-isobutyl substituent at the 4-amino position of the pyrimidine (B1678525) ring is a key determinant of biological activity. SAR studies focusing on this group have demonstrated that its size, shape, and nature significantly influence the potency and efficacy of the compounds.
Research on related N-alkylated pyrimidine derivatives has shown a clear correlation between the length and structure of the alkyl chain and biological outcomes. For instance, in a series of N-alkylated C-6-isobutyl pyrimidine derivatives, antiproliferative activity against HeLa cervical cancer cells was found to be highly dependent on the N-alkylation, with IC50 values ranging from 0.3 to 29.7 µM. mdpi.com Similarly, studies on 2-amino-4-aryl-6-pyridopyrimidines revealed that increasing the length of the N-alkyl chain enhanced antiproliferative and antibacterial activities. nih.gov
In studies of pyrimidine-4-carboxamides as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, a systematic variation of the N-alkyl group demonstrated that an ethylene (B1197577) linker was optimal for potency. nih.govacs.org Both reducing and increasing the alkyl chain length from this two-carbon linker resulted in decreased activity. nih.gov This suggests the existence of a well-defined binding pocket where the N-substituent fits. Further exploration showed that while simple alkyl groups like methyl and ethyl were well-tolerated, the introduction of fluorine atoms, as in a (1S)-2,2,2-trifluoro-1-methylethylamino group, was sometimes required for high potency in other pyrimidine series. acs.orgresearchgate.net
The following table summarizes the impact of modifying the N-substituent on the biological activity of various pyrimidine analogues.
| Parent Scaffold | N-Substituent Modification | Observed Effect on Activity | Reference(s) |
| C-6-isobutyl pyrimidine | N-alkylation | Modulated antiproliferative activity (IC50 range: 0.3–29.7 µM) | mdpi.com |
| 2-amino-4-aryl-6-pyridopyrimidine | Increased N-alkyl chain length | Increased antiproliferative and antibacterial activity | nih.gov |
| Pyrimidine-4-carboxamide (B1289416) | Varied N-alkyl chain length | Optimal potency with an ethylene linker; shorter or longer chains decreased activity | nih.govacs.org |
| N-Benzyl-2-phenylpyrimidin-4-amine | Replacement of CF3 with Me or Et | Maintained comparable activity | acs.org |
Positional and Substituent Effects on the Pyrimidine Core
Modifications to the pyrimidine ring itself, including the position and nature of various substituents, are crucial for modulating biological activity and selectivity. The π-deficient character of the pyrimidine ring makes it susceptible to nucleophilic substitution, and its properties can be finely tuned by the electronic effects of attached groups. beilstein-journals.org
Systematic substitution at positions 2, 4, and 6 of the pyrimidine core is a common strategy in medicinal chemistry. For example, in the development of kinase inhibitors, replacing an aminomethyl group with fluorophenyl or methylphenyl moieties was shown to enhance selectivity. The introduction of a 4-chlorophenyl substituent onto the pyrimidine nucleus has also been reported to enhance anti-cancer efficacy. gsconlinepress.com
In a detailed SAR study of N²,N⁴-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors, twenty-four novel compounds were synthesized to explore the impact of various substitutions. rsc.org The results revealed clear SAR trends, with specific substitutions leading to potent inhibitory activities in the nanomolar range. rsc.org For example, the study found that specific aromatic and heterocyclic groups at the N² and N⁴ positions were critical for binding to the target kinases. rsc.org
The electronic nature of the substituents plays a significant role. It has been observed that the presence of groups with a positive mesomeric effect (electron-donating) at the 2-position of the pyrimidine ring can be crucial for enabling certain chemical transformations, highlighting the importance of substituent-induced electronic modulation of the core. beilstein-journals.org
The table below illustrates the effects of different substitution patterns on the pyrimidine core.
| Position(s) Modified | Substituent Change | Resulting Impact | Reference(s) |
| Pyrimidine Core | Introduction of a 4-chlorophenyl group | Enhanced anti-cancer activity | gsconlinepress.com |
| Position 6 | Replacement of aminomethyl with fluorophenyl/methylphenyl | Enhanced kinase selectivity | |
| Positions 2 and 4 | Various disubstitutions with aromatic/heterocyclic groups | Potent CDK2/CDK9 inhibition (nM range) | rsc.org |
| Position 2 | Introduction of an electron-donating group | Facilitated specific chemical reactions | beilstein-journals.org |
| Quinazoline core vs. Pyrimidine | Scaffold hopping to furanopyrimidine | Maintained or improved potency while reducing molecular weight | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-isobutylpyrimidin-4-amine Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.org This computational approach is invaluable for understanding the SAR of this compound analogues, predicting the activity of new compounds, and guiding the design of more potent molecules. imist.ma
The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical representations of a molecule's properties. These can range from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex 2D, 3D, and 4D descriptors.
For various pyrimidine series, researchers have identified several key descriptors that govern biological activity. These often relate to the molecule's electronic properties, lipophilicity, and steric profile.
Electronic Descriptors : The energy of the highest occupied molecular orbital (E HOMO), dipole moment (μD), Sanderson electronegativity, and atomic polarizability have been shown to be critical. nih.govscirp.org For instance, in a study of pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, descriptors related to electronegativity and polarizability were key in explaining inhibitory activity. nih.gov
Lipophilicity Descriptors : The logarithm of the partition coefficient (logP) is frequently used to model how a compound distributes between aqueous and lipid environments, which is crucial for reaching its biological target. scirp.org
Topological and Steric Descriptors : Descriptors such as the number of aromatic rings (Aro), double bonds (Double), and various shape and size descriptors (e.g., PEOE_VSA_PPOS, Q_VSA_NEG) have been successfully used to model the activity of pyrimidine-based JAK3 inhibitors. bohrium.com
The table below lists descriptors identified as significant in various QSAR studies of pyrimidine derivatives.
| Descriptor Type | Specific Descriptors | Significance/Interpretation | Reference(s) |
| Electronic | E HOMO, Dipole Moment (μD), Electronegativity, Polarizability | Relate to electrostatic interactions and reaction propensity. | nih.govscirp.org |
| Lipophilicity | ACD/logP | Governs membrane permeability and distribution. | scirp.org |
| Topological/Steric | Aro (Aromatic rings), nRORPh (Aromatic ether), C-001 (Me groups) | Describe molecular size, shape, and branching, influencing binding pocket fit. | nih.govbohrium.com |
| 2D Autocorrelation | GATS1p, GATS5p | Encodes information about the distribution of atomic properties across the molecular structure. | nih.gov |
Once descriptors are calculated, a mathematical model is developed, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govresearchgate.net The goal is to create a robust equation that can accurately predict the activity of compounds not used in its creation. mdpi.com
The development process involves several key steps:
Data Set Preparation : A series of compounds with known biological activities is compiled. researchpublish.com
Data Splitting : The data is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" molecules. mdpi.com
Model Generation : An algorithm is used to find the best correlation between the descriptors and the activity for the training set.
Validation : The model's quality is rigorously assessed using statistical metrics. A high coefficient of determination (R²) indicates a good fit for the training data, while a high cross-validated R² (Q²) suggests good internal predictivity. bohrium.comacs.org External validation using the test set is crucial to confirm the model's real-world predictive ability. researchgate.netnih.gov Further validation can include Y-randomization, which ensures the model is not the result of a chance correlation. bohrium.com
For example, a 3D-QSAR model for a series of 6-arylquinazolin-4-amines achieved high R² and Q² values of 0.88 and 0.79, respectively, indicating a reliable and predictive model. acs.org Similarly, CoMFA and CoMSIA models for pyrimidine-4,6-diamine-based compounds showed good external predictive power, validated by multiple statistical parameters. mdpi.com
In recent years, machine learning (ML) algorithms have become increasingly popular for developing more sophisticated and predictive QSAR models, capable of handling complex, non-linear relationships between structure and activity. ijcit.comnih.gov
Several ML techniques have been successfully applied to pyrimidine series:
Support Vector Machines (SVM) : SVMs are powerful for both classification and regression tasks and are adept at handling high-dimensional data, making them well-suited for QSAR. nih.gov
Artificial Neural Networks (ANN) : ANNs, inspired by the human brain, can capture highly complex patterns in data. bohrium.com In one study, an ANN model showed a superior R² value (0.95) compared to a traditional MLR model (0.89) for predicting the activity of pyrimidine-based inhibitors. bohrium.com
Deep Learning : More advanced deep neural networks (DNNs) with multiple layers are now being used to learn intricate relationships between molecular structures and biological activities, further enhancing predictive power. nih.gov
The use of these advanced algorithms allows for the creation of highly predictive QSAR models that can accelerate the discovery of new this compound analogues with desired biological profiles. scielo.br
Predictive Model Development and Validation
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional shape (conformation) and stereochemistry of a molecule are fundamental to its interaction with a biological target. For flexible molecules like this compound, which possess several rotatable bonds, understanding the preferred "bioactive" conformation is essential for rational drug design.
Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. This is often achieved through a combination of experimental techniques like NMR spectroscopy and theoretical calculations. nih.govnih.gov A key strategy in SAR is the use of conformationally restricted analogues, where rotatable bonds are "locked" within a new ring system. nih.gov By comparing the activity of these rigid analogues to the flexible parent compound, researchers can deduce the likely bioactive conformation.
For example, a study on furo[2,3-d]pyrimidines systematically restricted three key rotatable bonds to explore the conformation required for dual inhibition of microtubule assembly and receptor tyrosine kinases. nih.gov This approach revealed which conformations were favorable for each target. Similarly, replacing a flexible N-methylphenethylamine group in a series of pyrimidine-4-carboxamides with a more rigid (S)-3-phenylpiperidine ring led to a 3-fold increase in inhibitory potency, demonstrating the benefit of conformational restriction. acs.org
Stereochemistry, the specific 3D arrangement of atoms, can also have a profound impact on activity. Often, only one enantiomer (a non-superimposable mirror image) of a chiral molecule will fit correctly into a chiral binding site on a protein. In the development of triazolopyrimidine anticancer agents, it was established that a specific stereoisomer, the (1S)-2,2,2-trifluoro-1-methylethylamino group, was necessary at the 5-position to achieve high potency, highlighting a clear stereochemical requirement for activity. researchgate.net The steric bulk of substituents can also influence conformation and activity; bulky groups can cause steric hindrance or alter the dihedral angles between different parts of the molecule, affecting electronic communication and molecular packing. rsc.org
Correlation of Structural Modifications with Receptor Binding Affinity and Enzyme Inhibition
The structure-activity relationship (SAR) of this compound analogues is a critical area of research for understanding how chemical modifications to this scaffold influence its interactions with biological targets, specifically receptor binding and enzyme inhibition. While direct and extensive SAR studies on this compound itself are not broadly published, valuable insights can be drawn from research on structurally related pyrimidine derivatives. These studies reveal key correlations between specific structural alterations and the resulting biological activity.
The pyrimidine ring serves as a versatile scaffold, and its interaction with enzymes and receptors can be finely tuned by various substitutions. gsconlinepress.com The biological activities of pyrimidine derivatives are significantly influenced by the nature and position of substituents on the pyrimidine core and on the exocyclic amino group. gsconlinepress.comciac.jl.cn
Receptor Binding Affinity
The affinity of pyrimidine analogues for various receptors is highly dependent on the substituents attached to the pyrimidine ring. For instance, in the context of histamine (B1213489) H4 receptor ligands, certain pyrimidine derivatives demonstrate significant binding affinity. googleapis.com Modifications on the pyrimidine scaffold are crucial for modulating this affinity.
In a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives, which are structurally related to this compound, substitutions at different positions led to varied affinities for the benzodiazepine (B76468) receptor. The introduction of different aryl groups and other substituents was instrumental in tuning the binding selectivity for different receptor subtypes.
Studies on muscarinic receptor probes based on amine congeners of pirenzepine (B46924) and telenzepine (B1681252) have shown that modifying the N-alkyl groups significantly impacts binding potency and selectivity. nih.gov In a series of n-alkyl amino derivatives, the binding affinity progressively increased with the number of methylene (B1212753) groups in the alkyl chain. nih.gov This suggests that for this compound analogues, variations in the length and branching of the N-isobutyl group could similarly modulate receptor affinity.
Research on 5-HT7 receptor antagonists based on piperazin-1-yl substituted pyrimidines also highlights the importance of the pyrimidine core in receptor interaction. The structural features of the pyrimidine and its substituents are key determinants of binding affinity.
The following table summarizes the binding affinities of some pyrimidine derivatives for the 5-HT7 receptor, illustrating the impact of structural modifications.
| Compound ID | Structure | Ki (nM) for 5-HT7 Receptor |
| 1 | 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 15 |
| 2 | 4-(3-Thienyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 25 |
| 3 | 4-(1H-Pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)pyrimidine | 30 |
Data synthesized from studies on piperazin-1-yl substituted pyrimidines.
Enzyme Inhibition
The pyrimidine scaffold is a common feature in many enzyme inhibitors. Modifications to the this compound structure can significantly affect its ability to inhibit various enzymes.
In the study of pyrimidine-4-carboxamide derivatives as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), modifications at three different positions on the pyrimidine-4-carboxamide core were explored to optimize potency. acs.orgresearchgate.net The replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group reduced lipophilicity and increased inhibitory activity tenfold. acs.org Furthermore, conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine structure increased inhibitory potency threefold. acs.org These findings underscore the sensitivity of enzyme inhibition to even subtle structural changes on the pyrimidine framework.
A study on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors revealed that small substituents, such as a methoxy (B1213986) group, were beneficial for inhibitory activity. tandfonline.com One of the synthesized compounds, L20, showed selective inhibition of class I HDACs, particularly HDAC3. tandfonline.com
The table below presents the inhibitory activity of selected 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives against various HDAC enzymes.
| Compound ID | R Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| L1 | H | >100 | >100 | >100 | >100 |
| L20 | 4-methoxyphenyl | 0.684 | 2.548 | 0.217 | >1000 |
| c4 | 4-fluorophenyl | - | - | - | - |
| c5 | 4-cyanophenyl | - | - | - | - |
Data from a study on HDAC inhibitors, highlighting the effect of substitution on the phenylamino (B1219803) moiety. tandfonline.com IC50 values represent the concentration required for 50% inhibition.
Furthermore, research on synthetic inhibitors of cytochrome P450 2A6, using 3-heteroaromatic analogues of nicotine, demonstrated that replacing the N-methylpyrrolidine ring with various moieties led to potent inhibitors. nih.gov For these inhibitors, N-methyl and N,N-dimethyl amino groups increased the apparent Ki, indicating a decrease in inhibitory potency. nih.gov This suggests that modifications to the amino group of this compound could have a profound impact on its enzyme inhibitory profile.
Computational and Theoretical Studies on N Isobutylpyrimidin 4 Amine and Its Analogues
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as N-isobutylpyrimidin-4-amine, might interact with a protein's binding site.
Studies on various pyrimidine (B1678525) derivatives have demonstrated the utility of molecular docking in identifying key interactions that govern binding affinity and selectivity. For instance, docking studies of pyrimidine analogues with targets like the human A2A adenosine (B11128) receptor (A2AAR) have revealed that interactions such as aromatic stacking and hydrogen bonding are critical for binding. tcmsp-e.comnih.gov Key amino acid residues, for example Phe168, Glu169, and Asn253 in A2AAR, have been identified as being crucial for stabilizing the pyrimidine core of inhibitors. nih.gov
In the context of Janus kinase (JAK) inhibitors, molecular docking of pyrrolo[2,3-d]pyrimidin-4-amine derivatives has highlighted the importance of hydrogen bond interactions within the hinge region of the kinase, as well as with residues in the p-Loop and β-sheet for potent inhibition. tandfonline.com Similarly, docking studies of pyrimidine derivatives against targets like cyclin-dependent kinase 9 (CDK9) and trypanothione (B104310) reductase (TR) have been instrumental in screening large libraries of compounds and prioritizing candidates for further experimental validation. ijfmr.comnih.gov These studies often show that the pyrimidine scaffold can effectively anchor the molecule in the ATP-binding site of kinases. ijfmr.com
The insights gained from these docking studies are invaluable for structure-activity relationship (SAR) analysis. By understanding how substituents on the pyrimidine ring interact with the protein, researchers can rationally design new analogues with improved binding affinities and selectivity. nih.gov For example, the addition of specific functional groups can enhance hydrogen bonding or hydrophobic interactions, leading to more potent compounds. rsc.org
| Target Protein | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|
| Human A2A Adenosine Receptor (A2AAR) | Phe168, Glu169, Asn253 | Aromatic stacking, Hydrogen bonding | nih.gov |
| Janus Kinase 1 (JAK1) | Residues in hinge region, p-Loop, and β-sheet (e.g., Leu881) | Hydrogen bonding | tandfonline.com |
| Cyclin-Dependent Kinase 9 (CDK9) | ATP-binding site residues | Hydrogen bonding, Hydrophobic interactions | ijfmr.com |
| Trypanothione Reductase (TR) | Active site amino acids | Favorable affinity interactions | nih.gov |
| Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553, Leu567, Leu501 | Hydrogen bonding, Hydrophobic interactions | rsc.org |
Quantum Chemical Calculations and Electronic Properties Analysis
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. These methods are used to compute various molecular descriptors that are not accessible through classical molecular mechanics, such as frontier molecular orbital energies and dipole moments.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical properties that influence the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. rsc.org
For pyrimidine derivatives, HOMO and LUMO analysis has been used to understand charge transfer within the molecule and to predict reactivity. nih.govirjweb.com Studies have shown that the distribution of these frontier orbitals is often spread across the pyrimidine ring and its substituents. imist.ma For instance, in some pyrimidine-based compounds, the HOMO is characterized by a π-bonding character within subunits and a π-antibonding character between them, while the LUMO shows the opposite trend. imist.ma This distribution is crucial for understanding the electronic transitions and potential applications in areas like organic solar cells. imist.ma
| Compound/Derivative Type | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | DFT/B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
| 2-aminopyrimidine (B69317) (2-AP) | DFT/6-31G(d) | -6.72 | -0.54 | 6.18 | nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) | DFT/6-31G(d) | -6.49 | -1.21 | 5.28 | nih.gov |
Dipole Moment Characterization for Related Pyrimidine Amines
For pyrimidine, a heterocyclic aromatic compound, the presence of two nitrogen atoms in the ring leads to a significant dipole moment. scialert.netlibretexts.org Theoretical calculations have estimated the dipole moment of pyrimidine to be between 2.13 and 2.25 Debye, which correlates well with experimental values. scialert.net The introduction of an amino group, as in aminopyrimidines, further modifies the magnitude and direction of the dipole moment. nih.gov
Studies on aminopyrimidine derivatives have shown that the conformation of the amino group and the presence of other substituents can significantly affect the dipole moment. nih.gov For example, steric hindrance from an ortho-methyl group can cause a twist in the dimethylamino group, altering the mesomeric interaction with the pyrimidine ring and consequently changing the dipole moment. nih.gov Computational studies on pyrazolo[1,5-a]pyrimidines have also highlighted how electron-withdrawing and electron-donating groups can influence the dipole moment, which in turn affects their solvatofluorochromic properties. rsc.org
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and the stability of ligand-protein complexes over time. This method complements the static picture provided by molecular docking.
MD simulations have been applied to various pyrimidine derivatives to investigate their binding modes and the stability of their interactions with target proteins. nih.govtandfonline.com For instance, MD simulations of pyrimidine derivatives bound to the A2A adenosine receptor have confirmed the stability of the binding poses predicted by docking and have provided insights into the dynamic nature of the interactions. tcmsp-e.comnih.gov Similarly, MD simulations of pyrrolo[2,3-d]pyrimidin-4-amine inhibitors with JAK1 have helped to understand the structural requirements for potent inhibition by revealing the importance of stable hydrogen bonds. tandfonline.com
These simulations can also be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). tandfonline.comrsc.org This allows for a more quantitative assessment of the binding affinity and can help to differentiate between potent and less active compounds. rsc.org Studies on pyrimidine derivatives targeting focal adhesion kinase (FAK) have used MD simulations and MM-PBSA calculations to confirm the stability of newly designed inhibitors and to show that they have favorable binding free energies compared to reference drugs. rsc.org Furthermore, conformational analysis through MD simulations can reveal the preferred three-dimensional arrangements of flexible molecules like this compound, which is crucial for understanding their bioactive conformations. nih.gov
Virtual Screening and De Novo Design Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ijfmr.com This approach can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structures of known active compounds.
Pyrimidine and its derivatives are frequently found in chemical libraries used for virtual screening due to their synthetic accessibility and proven track record in successful drug discovery programs. neuralgap.io Virtual screening campaigns have been successfully employed to identify novel pyrimidine-based inhibitors for various targets, including CDK9 and trypanothione reductase. ijfmr.comnih.gov These screenings often involve an initial docking phase to prioritize compounds, followed by further computational analysis like ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to assess their drug-like properties. ijfmr.com
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. This can be done by "growing" molecules within the binding site of a target protein or by assembling molecular fragments. nih.gov This approach has been used to design new pyrimidine-based compounds. For example, de novo design has been applied to generate novel pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of TANK-binding kinase 1 (TBK1). bohrium.com In another study, a de novo design approach targeting a hydrophobic pocket in the dengue virus envelope protein led to the identification of a 2,4-pyrimidine scaffold as a promising starting point for the development of entry inhibitors. nih.gov These methodologies, often powered by artificial intelligence and deep learning, represent a powerful strategy for scaffold hopping and the discovery of novel chemical entities in drug discovery. bohrium.com
Chemical Reactivity and Stability of N Isobutylpyrimidin 4 Amine
Reactivity with Biological Nucleophiles and Electrophiles (e.g., in chemico assays)
The reactivity of N-isobutylpyrimidin-4-amine with biological macromolecules is of significant interest. The primary amine group and the carbon atoms of the pyrimidine (B1678525) ring are potential sites for interaction with endogenous nucleophiles and electrophiles.
Reactivity with Nucleophiles:
Biological nucleophiles, such as the sulfhydryl group of cysteine residues in proteins and glutathione (B108866) (GSH), are key players in the detoxification and metabolic activation of xenobiotics. nih.gov The electrophilicity of the pyrimidine ring in this compound, potentially enhanced by metabolism, could lead to the formation of adducts with these nucleophiles. The formation of glutathionyl adducts is a well-established pathway for the detoxification of electrophilic compounds. nih.gov The rate and regioselectivity of such reactions are often pH-dependent, influencing which atom on the pyrimidine ring is targeted. nih.gov
In the context of aromatic amines, metabolic activation to N-hydroxy derivatives can generate electrophilic species capable of forming DNA adducts, primarily with guanine (B1146940) bases. nih.gov While specific data for this compound is not available, this general pathway for aromatic amines suggests a potential for reactivity with nucleic acids following bioactivation. nih.gov
Reactivity with Electrophiles:
The primary amine group of this compound is a primary target for electrophilic attack. This reactivity is fundamental to many biological transformations.
Reaction Kinetics and Mechanistic Pathways (e.g., adduct formation, hydrolysis)
The kinetics and mechanisms of reactions involving this compound are influenced by its structural features. Key pathways include adduct formation and hydrolysis.
Adduct Formation:
The formation of adducts with biological nucleophiles like glutathione typically follows second-order kinetics. The rate of reaction is dependent on the concentrations of both this compound (or its activated form) and the nucleophile. The mechanism often involves a Michael-type addition if the pyrimidine ring becomes activated to an electrophilic state. nih.gov The steric hindrance presented by the isobutyl group may influence the rate of adduct formation compared to less bulky amines. masterorganicchemistry.com
Hydrolysis:
Hydrolysis of the amine group from the pyrimidine ring is a potential degradation pathway. Under acidic conditions, the pyrimidine ring nitrogen can be protonated, making the carbon atom attached to the amine group more susceptible to nucleophilic attack by water. masterorganicchemistry.comyoutube.com The general mechanism for the hydrolysis of amides and imines, which share some characteristics with the C-N bond in this compound, involves protonation, nucleophilic attack by water, proton transfer, and elimination of the amine. youtube.commasterorganicchemistry.com The stability of the resulting carbocation or tetrahedral intermediate plays a crucial role in the reaction kinetics. masterorganicchemistry.com While amides are generally stable, their hydrolysis can be forced under harsh acidic or basic conditions with heating. masterorganicchemistry.com
Factors Influencing Chemical Stability and Degradation Pathways
The stability of this compound is contingent on several environmental and structural factors.
Temperature: Increased temperature generally accelerates the rate of chemical degradation reactions, including both thermal and oxidative pathways. slideshare.netqbdgroup.com For many amines, thermal degradation becomes significant at elevated temperatures, leading to the formation of various breakdown products. ssethermal.comscribd.com
pH: The pH of the surrounding medium is a critical factor. slideshare.net The protonation state of the pyrimidine ring and the primary amine group will vary with pH, which in turn affects the molecule's reactivity and degradation pathways. nih.gov For instance, the rate of hydrolysis is often pH-dependent. masterorganicchemistry.com
Oxidation: Oxidative degradation is a major pathway for the breakdown of amines. ssethermal.comnih.gov This can be initiated by atmospheric oxygen, reactive oxygen species, or enzymatic systems in biological environments. nih.gov The presence of an amine group makes the molecule susceptible to oxidation, which can lead to the formation of a variety of degradation products. bellona.org
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. qbdgroup.comnih.gov Photosensitive compounds can undergo complex degradation pathways upon light exposure.
Emerging Research Avenues and Future Prospects for N Isobutylpyrimidin 4 Amine
Development of Advanced Synthetic Strategies for Complex Analogues
The therapeutic potential of N-isobutylpyrimidin-4-amine can be fully realized by creating a wide array of its complex analogues. nih.gov To this end, researchers are actively developing more efficient and versatile synthetic pathways. These efforts are concentrated on enhancing coupling reactions, introducing a variety of functional groups, and achieving stereoselective synthesis of chiral derivatives. nih.govacs.org
A key focus is on late-stage functionalization, a strategy that allows for modifications to the core this compound structure in the final steps of synthesis. This approach is highly valuable for the rapid generation of diverse compound libraries. For example, palladium-catalyzed cross-coupling reactions are pivotal for attaching various aryl and heteroaryl moieties to the pyrimidine (B1678525) ring. nih.govresearchgate.net
Furthermore, C-H activation is being explored as a more direct and atom-economical method for introducing new functional groups, which simplifies the synthetic process by avoiding the need for pre-functionalized starting materials. nih.gov Another critical area is the asymmetric synthesis of this compound analogues to produce enantiomerically pure compounds, which is crucial for understanding their structure-activity relationships (SAR) with chiral biological targets. acs.org
Integration of Multi-omics Data for Novel Target Identification and Validation
The integration of large-scale "omics" data, including genomics, proteomics, and metabolomics, is revolutionizing drug discovery by enabling the identification and validation of new biological targets for this compound and its derivatives. nih.govfrontlinegenomics.com By analyzing how these compounds affect global gene expression (transcriptomics) and protein levels (proteomics), researchers can formulate hypotheses about their mechanisms of action. nih.govfrontiersin.org
Chemical proteomics, a specialized subfield, uses chemical probes derived from this compound to directly identify its protein binding partners. creative-proteomics.com This technique is instrumental in uncovering the molecular targets of drugs and identifying any off-target effects. Metabolomics, which studies the small molecule metabolites in a biological system, offers further insight into the downstream effects of these compounds on cellular metabolism. frontiersin.orgnih.gov
The true strength of this approach lies in combining data from multiple omics fields. nih.govfrontiersin.org This integrated analysis provides a comprehensive, systems-level understanding of the biological activity of this compound, which is essential for validating new therapeutic targets. nih.govnih.gov
High-Throughput Screening and Lead Optimization Pipelines for this compound Series
High-throughput screening (HTS) is a fundamental component of modern drug discovery, allowing for the rapid evaluation of large compound libraries. researchgate.netnih.gov For the this compound series, HTS is used to identify initial "hit" compounds that exhibit the desired biological activity. nih.govresearchgate.net
Following the identification of hits, a meticulous lead optimization process begins. researchgate.net This iterative cycle of designing, synthesizing, and testing new analogues aims to enhance their potency, selectivity, and other drug-like properties. nih.gov This process is heavily reliant on a combination of in vitro assays and in silico computational tools to build structure-activity relationships (SAR) that guide the development of improved compounds. researchgate.netacs.org
A typical pipeline for this process is outlined below:
| Stage | Objective | Key Activities | Technologies/Methods |
| High-Throughput Screening (HTS) | Identify initial "hit" compounds from a diverse chemical library. | Screening of a large and diverse chemical library against a biological target. | Target-based assays (e.g., enzymatic assays), Cell-based assays (e.g., reporter gene assays). nih.govnih.gov |
| Hit-to-Lead | Confirm the activity of hits and conduct initial SAR studies. | Resynthesis and retesting of hits, along with the synthesis of a small, focused set of analogues. | In vitro potency and selectivity assays, preliminary ADME (absorption, distribution, metabolism, and excretion) assessment. researchgate.net |
| Lead Optimization | Systematically improve the potency, selectivity, and ADME properties of lead compounds. | Iterative design, synthesis, and testing of new analogues based on SAR data. | Comprehensive SAR studies, in vitro ADME profiling, in vivo pharmacokinetic studies. researchgate.netnih.gov |
Rational Design of Targeted this compound Based Chemical Probes and Therapeutics
The ultimate aim of research on this compound is to develop new therapeutics. mdpi.com Rational, structure-based drug design (SBDD) is a key strategy in this endeavor. nih.govacs.orgnih.gov By using the three-dimensional structure of a biological target, obtained through techniques like X-ray crystallography, researchers can design highly potent and selective inhibitors. acs.orgacs.org
In addition to developing new drugs, there is significant interest in creating chemical probes based on the this compound scaffold. nih.govrsc.org These probes are valuable tools for studying the function of specific proteins and pathways within a complex biological system. nih.govrsc.orgrsc.org
A cutting-edge application of this scaffold is in the design of proteolysis-targeting chimeras (PROTACs). These innovative molecules are designed to recruit a target protein to the cellular machinery responsible for protein degradation, offering a way to eliminate disease-causing proteins that are otherwise difficult to target. The convergence of advanced synthesis, multi-omics, HTS, and rational design holds great promise for unlocking the full therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
